

Measuring TOMM20 Degradation with (R)-CMPD-39: Application Notes and Protocols

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Compound of Interest

Compound Name: (R)-CMPD-39

Cat. No.: B8198344

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **(R)-CMPD-39** to study the degradation of the mitochondrial outer membrane protein TOMM20. **(R)-CMPD-39** is a selective, non-covalent inhibitor of the deubiquitinase USP30, with an IC₅₀ of approximately 20 nM.^[1] By inhibiting USP30, **(R)-CMPD-39** enhances the ubiquitination of mitochondrial proteins, including TOMM20, thereby promoting their degradation through mitophagy, a selective form of autophagy for mitochondria.^{[1][2][3]} This process is particularly relevant in the context of neurodegenerative diseases like Parkinson's, where mitochondrial dysfunction is a key pathological feature.^{[1][4][5][6]}

Data Presentation

The following tables summarize the quantitative data regarding the use of **(R)-CMPD-39** for inducing TOMM20 degradation.

Table 1: In Vitro Efficacy of **(R)-CMPD-39**

Parameter	Value	Source
Target	USP30 (Ubiquitin Specific Peptidase 30)	[1]
IC50	~20 nM	[1][3]
Selectivity	High selectivity over other deubiquitinase (DUB) family members (1-100 µM)	[1]

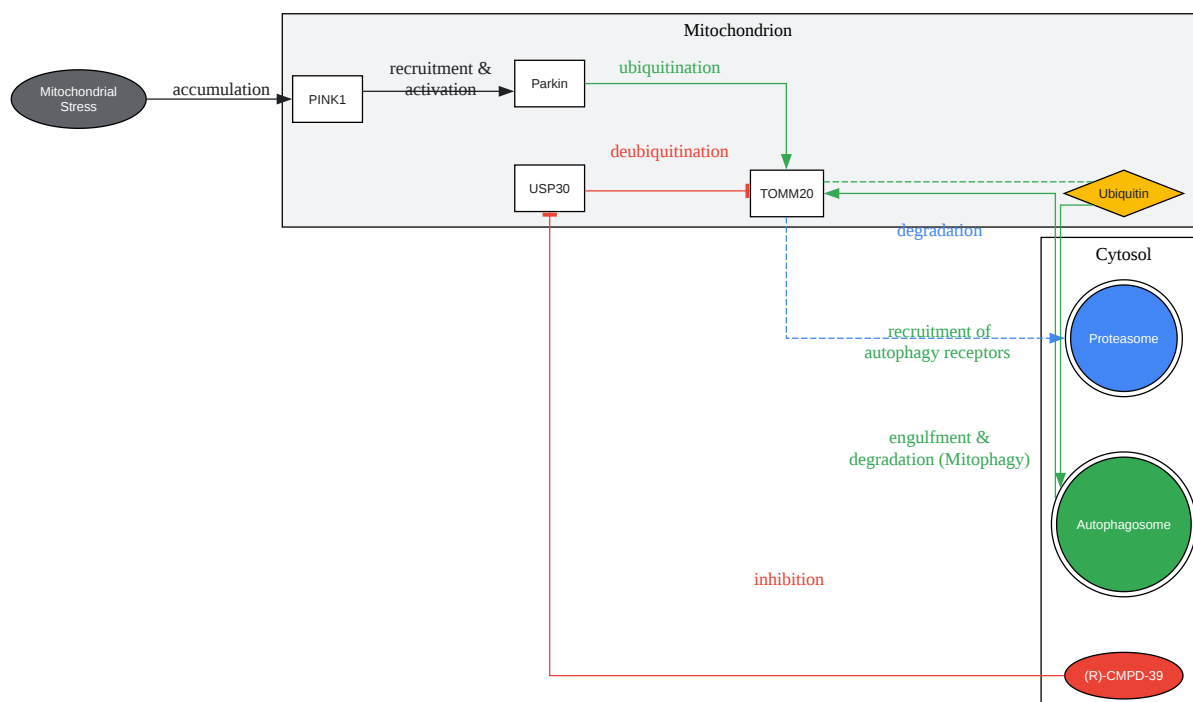
Table 2: Recommended Conditions for Cell-Based Assays

Cell Line	(R)-CMPD-39 Concentration	Treatment Time	Observed Effect on TOMM20	Source
hTERT-RPE1-YFP-PRKN	200 nM	4 hours	Enhanced degradation	[2][3]
hTERT-RPE1-YFP-PRKN	200 nM	1 hour	Enhanced ubiquitylation	[2][3]
SH-SY5Y	200 nM - 1 µM	4 hours	Enhanced ubiquitylation	[1][3]
SH-SY5Y-mitoQC	1 µM	96 hours	Enhanced basal mitophagy	[1]
U2OS-Keima-SKL	200 nM - 1 µM	96 hours	Enhanced peroxisomal autophagy	[1]

Signaling Pathway

The degradation of TOMM20 induced by **(R)-CMPD-39** is primarily mediated through the PINK1/Parkin pathway of mitophagy. Upon mitochondrial depolarization, PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins, including TOMM20.[5][7] USP30

counteracts this process by removing ubiquitin chains. **(R)-CMPD-39** inhibits USP30, leading to an accumulation of ubiquitinated TOMM20 and subsequent recruitment of autophagy receptors, ultimately resulting in the engulfment of the damaged mitochondria by an autophagosome and its degradation.



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Caption: Signaling pathway of **(R)-CMPD-39**-induced TOMM20 degradation.

Experimental Protocols

Protocol 1: Western Blot Analysis of TOMM20 Degradation

This protocol details the steps for quantifying the degradation of TOMM20 in cultured cells treated with **(R)-CMPD-39** using Western blotting.

Materials:

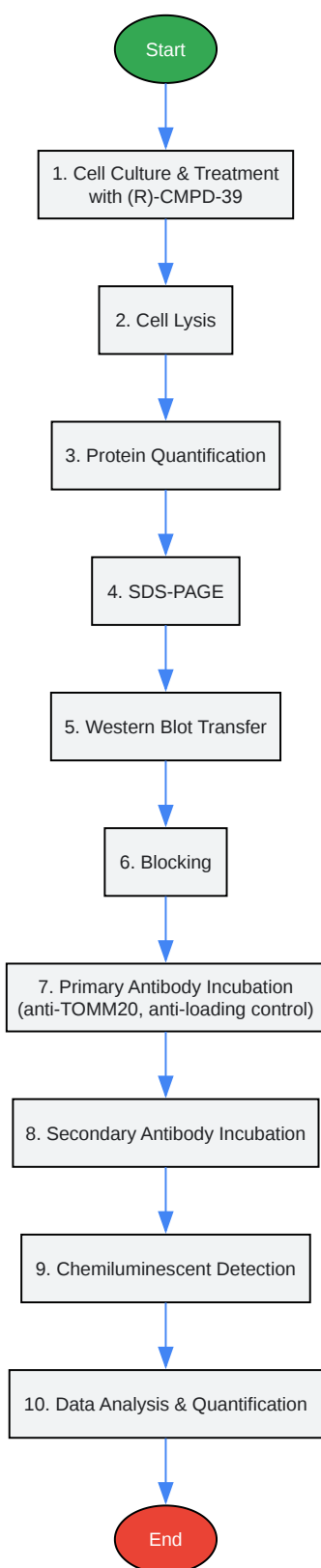
- Cell culture medium and supplements
- **(R)-CMPD-39** (stock solution in DMSO)
- Mitochondrial depolarization agent (e.g., Antimycin A and Oligomycin A)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-TOMM20, anti-VDAC1 (loading control), anti-Actin or anti-GAPDH (cytosolic loading control)
- HRP-conjugated secondary antibodies

- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Cell Culture and Treatment:
 - Plate cells at an appropriate density and allow them to adhere overnight.
 - Treat cells with the desired concentration of **(R)-CMPD-39** (e.g., 200 nM) with or without a mitochondrial depolarization agent for the specified duration (e.g., 4 hours). Include a vehicle control (DMSO).
- Cell Lysis:
 - Wash cells twice with ice-cold PBS.
 - Lyse the cells in RIPA buffer on ice for 30 minutes.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification:
 - Determine the protein concentration of the supernatant using a BCA protein assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein concentrations for all samples.
 - Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes.
 - Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Detection and Analysis:
 - Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
 - Quantify the band intensities using image analysis software. Normalize the TOMM20 signal to the loading control (VDAC1).



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Caption: Experimental workflow for Western blot analysis of TOMM20 degradation.

Protocol 2: Immunofluorescence Analysis of TOMM20 Levels

This protocol describes the visualization and quantification of TOMM20 levels in cells treated with **(R)-CMPD-39** using immunofluorescence microscopy.

Materials:

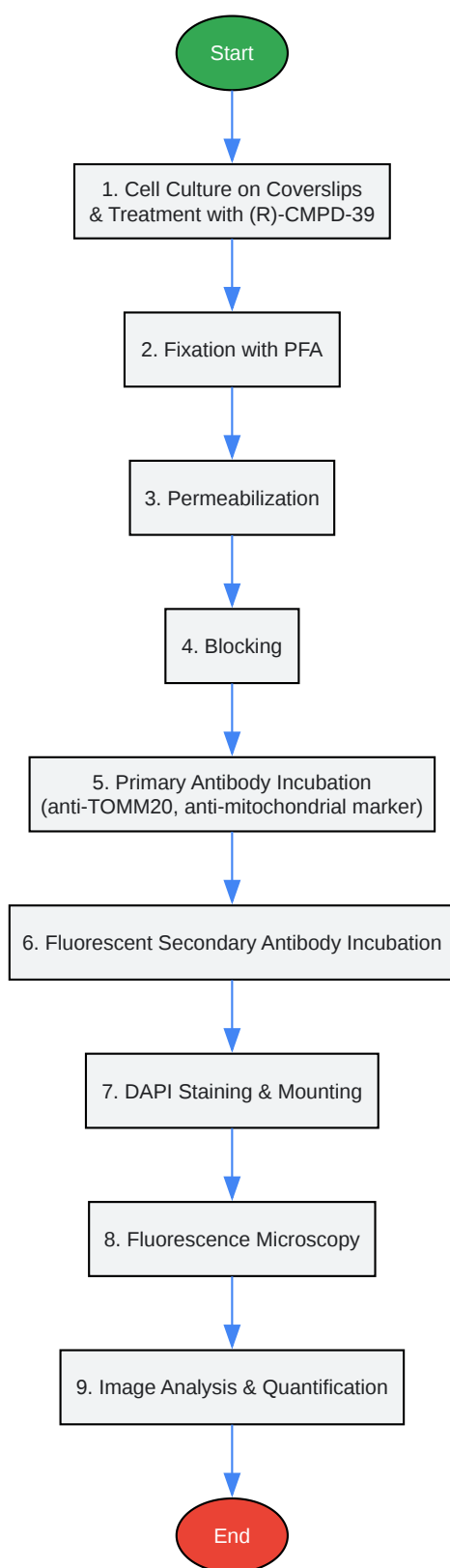
- Cells cultured on coverslips in a multi-well plate
- **(R)-CMPD-39**
- Mitochondrial depolarization agent
- PBS
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibodies: anti-TOMM20, anti-HSP60 or anti-ATP5A (mitochondrial marker)
- Fluorophore-conjugated secondary antibodies
- DAPI (nuclear stain)
- Antifade mounting medium

Procedure:

- Cell Culture and Treatment:
 - Seed cells on coverslips and allow them to adhere.
 - Treat cells with **(R)-CMPD-39** and/or a mitochondrial depolarization agent as described in Protocol 1.

- Fixation and Permeabilization:
 - Wash cells twice with PBS.
 - Fix cells with 4% PFA for 15 minutes at room temperature.
 - Wash three times with PBS.
 - Permeabilize cells with permeabilization buffer for 10 minutes.
 - Wash three times with PBS.
- Immunostaining:
 - Block with blocking buffer for 1 hour at room temperature.
 - Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
 - Wash three times with PBS.
 - Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
 - Wash three times with PBS.
- Mounting and Imaging:
 - Stain nuclei with DAPI for 5 minutes.
 - Wash once with PBS.
 - Mount coverslips onto microscope slides using antifade mounting medium.
 - Image the cells using a fluorescence or confocal microscope.
- Image Analysis:

- Quantify the fluorescence intensity of TOMM20. The signal can be normalized to the intensity of another mitochondrial marker that is not expected to be degraded, such as HSP60.



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Caption: Experimental workflow for immunofluorescence analysis of TOMM20.

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